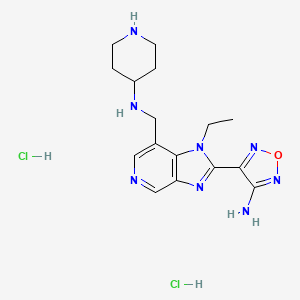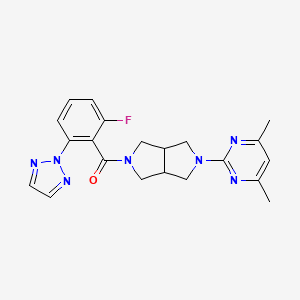
Seltorexant
Descripción general
Descripción
Seltorexant is an innovative selective orexin 2 receptor antagonist under development for the treatment of Major Depressive Disorder . It is a small-molecule compound and is structurally related to other clinically used orexin receptor antagonists .
Synthesis Analysis
The synthesis of this compound involves targeting the orexin-2 receptor . The structure and synthesis of the compound, as well as its pharmacodynamics and pharmacokinetics, have been described in detail in a review .Molecular Structure Analysis
The chemical formula of this compound is C21H22FN7O . Its exact mass is 407.19 and its molecular weight is 407.450 . More details about its structure can be found in the referenced literature .Chemical Reactions Analysis
This compound is metabolized by the cytochrome P450 enzyme CYP3A4 . More detailed information about its chemical reactions can be found in the referenced papers .Aplicaciones Científicas De Investigación
Tratamiento del Trastorno Depresivo Mayor (TDM)
Seltorexant ha mostrado una mejora estadísticamente significativa y clínicamente relevante en los síntomas depresivos en pacientes con TDM {svg_1}. Es una terapia de primera clase en investigación que antagoniza selectivamente los receptores humanos de orexina-2, lo que podría mejorar los síntomas del estado de ánimo asociados con la depresión {svg_2}.
Mejora de los Trastornos del Sueño
Se ha descubierto que this compound mejora los trastornos del sueño en pacientes con TDM {svg_3}. Mejora la latencia del sueño, el tiempo total de sueño, el tiempo despierto después de la iniciación del sueño y la eficiencia del sueño {svg_4}.
Tratamiento de los Síntomas del Insomnio
Se está estudiando this compound para el tratamiento adyuvante del TDM con síntomas de insomnio {svg_5}. Se ha encontrado que mejora la eficiencia del sueño, la latencia para el sueño persistente (LPS) y el despertar después de la iniciación del sueño (WASO) en comparación con el placebo {svg_6}.
Tratamiento de los Síntomas Residuales del Insomnio
Aproximadamente el 60 por ciento de los pacientes con TDM que reciben tratamiento estándar con antidepresivos orales experimentan síntomas residuales de insomnio {svg_7}. Se ha descubierto que this compound mejora estos síntomas residuales de insomnio {svg_8}.
Tratamiento de la Recaída Depresiva
Los síntomas del insomnio exacerban el riesgo de recaída depresiva {svg_9}. Al mejorar los síntomas del insomnio, this compound puede ayudar a reducir el riesgo de recaída depresiva {svg_10}.
Mejora de la Calidad de Vida
Los síntomas del insomnio aumentan los costos de atención médica y afectan la calidad de vida {svg_11}. Al mejorar los síntomas del insomnio, this compound puede ayudar a mejorar la calidad de vida de los pacientes con TDM {svg_12}.
Mecanismo De Acción
Target of Action
Seltorexant, also known by its developmental code names MIN-202 and JNJ-42847922, is an orexin antagonist medication . The primary target of this compound is the Orexin-2 receptor (OX2R) . Orexin-2 receptors are involved in the control of several key functions, including metabolism and wakefulness .
Mode of Action
This compound acts as a selective antagonist of the orexin-2 receptor . This means it binds to the OX2R and inhibits its function. This compound shows over 100-fold greater binding affinity for the OX2 receptor over the OX1 receptor . By blocking the activity of OX2R, this compound may normalize excessive arousal, thereby potentially attenuating depressive symptoms .
Biochemical Pathways
The orexin system, which includes the OX2R, plays a crucial role in the regulation of sleep-wake cycles, appetite, and mood . By selectively antagonizing the OX2R, this compound can influence these biochemical pathways and potentially alleviate symptoms of depression and insomnia .
Pharmacokinetics
This compound has fast absorption with a time to peak levels of 0.3 to 1.5 hours and has a relatively short duration with an elimination half-life of only 2 to 3 hours . It is metabolized by the cytochrome P450 enzyme CYP3A4 . These properties suggest that this compound has ideal pharmacokinetics for sleep induction .
Result of Action
This compound’s action on the OX2R has been found to improve depression scores on the Hamilton Depression Rating Scale in people with major depressive disorder (MDD) and to improve sleep onset, total sleep time, time awake after sleep onset, and sleep efficiency in people with MDD and/or insomnia .
Action Environment
The efficacy of this compound may be influenced by various environmental factors. For instance, the presence of stress or anxiety could potentially exacerbate the symptoms of depression and insomnia, thereby affecting the efficacy of this compound . Additionally, factors such as diet and lifestyle, which can influence metabolism and sleep patterns, might also impact the effectiveness of this compound .
Direcciones Futuras
Seltorexant is currently in Phase III for Major Depressive Disorder . According to GlobalData, Phase III drugs for Major Depressive Disorder have a 53% phase transition success rate (PTSR) indication benchmark for progressing into Pre-Registration . In May 2022, a Phase 2 trial of this compound began in people with probable Alzheimer’s disease and significant agitation or aggression .
Análisis Bioquímico
Biochemical Properties
Seltorexant functions as a selective antagonist of the orexin OX2 receptor. This receptor is part of the orexin system, which is involved in the regulation of wakefulness and arousal. By binding to the OX2 receptor, this compound inhibits the action of orexin-A and orexin-B, neuropeptides that promote wakefulness . The compound shows over 100-fold greater binding affinity for the OX2 receptor compared to the OX1 receptor . This compound is metabolized by the cytochrome P450 enzyme CYP3A4 .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to sleep and mood regulation. In patients with major depressive disorder, this compound has demonstrated antidepressant effects by normalizing excessive arousal and improving sleep efficiency . It affects cell signaling pathways related to the orexin system, which in turn influences gene expression and cellular metabolism associated with mood and sleep .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively binding to the orexin OX2 receptor, thereby blocking the action of orexin neuropeptides . This inhibition reduces excessive arousal and promotes sleep. The compound’s high affinity for the OX2 receptor over the OX1 receptor ensures targeted action, minimizing potential side effects associated with non-selective orexin receptor antagonists .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown rapid absorption with a time to peak levels of 0.3 to 1.5 hours and a relatively short duration with an elimination half-life of 2 to 3 hours . Studies have demonstrated that the antidepressant efficacy of this compound is maintained with continued treatment up to 28 days . The compound is reported to be stable and well-tolerated, with no residual effects observed 4 hours after daytime administration .
Dosage Effects in Animal Models
In animal models, this compound has been explored at doses ranging from 5 to 80 mg . Studies have shown that higher doses of this compound result in greater improvements in sleep efficiency and reductions in wakefulness . At high doses, some adverse effects such as somnolence, fatigue, and dizziness have been observed .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . This metabolic pathway involves the oxidation of this compound, leading to its breakdown and elimination from the body. The compound’s pharmacokinetics are considered ideal for sleep induction, with rapid absorption and a short elimination half-life .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and interactions with transport proteins . The compound’s high binding affinity for the OX2 receptor ensures its targeted distribution to areas of the brain involved in sleep and arousal regulation . This compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier effectively .
Subcellular Localization
This compound’s subcellular localization is primarily within the central nervous system, where it interacts with the orexin OX2 receptors located on neurons . The compound’s activity is directed towards specific compartments within the brain, particularly the hypothalamus, which is a key region involved in the regulation of sleep and wakefulness . This targeted localization enhances the efficacy of this compound in modulating sleep and mood-related processes .
Propiedades
IUPAC Name |
[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN7O/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29/h3-8,15-16H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOCEMCKYDVLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1293281-49-8 | |
| Record name | Seltorexant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293281498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, [5-(4,6-dimethyl-2-pyrimidinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl][2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Q & A
Q1: What is the primary mechanism of action of Seltorexant?
A1: this compound is a potent and selective antagonist of the human orexin-2 receptor (OX2R). [, , , , ] This means it binds to the OX2R, preventing the endogenous ligands, orexin-A and orexin-B, from activating the receptor. [] The orexin system, particularly the OX2R, plays a crucial role in regulating wakefulness and arousal. [, ] By blocking this receptor, this compound promotes sleep and has demonstrated potential as a treatment for insomnia and major depressive disorder. [, , , , ]
Q2: How does this compound compare to other orexin receptor antagonists in terms of receptor selectivity?
A2: this compound is classified as a selective orexin-2 receptor antagonist (SORA2), primarily targeting the OX2R. [] This contrasts with other orexin receptor antagonists like suvorexant and lemborexant, which are dual orexin receptor antagonists (DORAs) that block both OX1R and OX2R. [, ]
Q3: What are the potential benefits of selectively targeting the OX2R for sleep disorders like insomnia?
A3: While DORAs primarily increase REM sleep, research suggests that targeting the OX2R with this compound may promote a more balanced sleep architecture. [] This is significant because it potentially addresses a broader range of sleep disturbances, including difficulties falling asleep and maintaining sleep throughout the night, without disproportionately affecting other sleep stages. [, , ]
Q4: What is the significance of the pyrazole moiety in this compound's structure?
A4: Researchers investigating pyrazole derivatives as selective orexin-2 receptor antagonists identified the pyrazole moiety as a crucial structural element. [] Through structure-activity relationship (SAR) studies, they found that modifications to the pyrazole ring significantly influenced the compound's binding affinity for the OX2R, ultimately impacting its potency and selectivity. []
Q5: How does the structure of this compound relate to its activity as an orexin-2 receptor antagonist?
A5: While the provided research doesn't delve into the specific binding interactions of this compound with the OX2R, it highlights the importance of SAR studies in optimizing its activity. [] These studies likely involved synthesizing and evaluating a series of this compound analogues, systematically modifying various structural features to determine their impact on OX2R binding affinity, antagonistic potency, and selectivity. []
Q6: Have any specific structural modifications been identified that significantly enhance this compound's potency or selectivity for the OX2R?
A6: The research mentions that optimization efforts focused on enhancing several key parameters, including OX2R antagonistic activity, metabolic stability in liver microsomes, minimization of time-dependent CYP3A4 inhibition, and improvement of aqueous solubility. [] While the specific structural changes responsible for these improvements are not detailed in the abstracts, it's likely that researchers explored various substitutions on the pyrazole and oxazole rings, as well as modifications to the linker connecting these two aromatic systems. []
Q7: What are the implications of this compound's pharmacokinetic properties for its clinical use?
A7: Although the research provides limited information on the specific pharmacokinetic parameters of this compound, it indicates that studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profile. [, ] Understanding this compound's ADME properties is crucial for determining its optimal dosing regimen, potential for drug interactions, and suitability for different patient populations. []
Q8: How does this compound's efficacy in preclinical sleep models translate to its clinical effects in humans?
A8: Preclinical studies using rat models demonstrated that this compound effectively promotes sleep, showing comparable efficacy to another orexin receptor antagonist, this compound. [] Further research involved clinical trials where this compound demonstrated positive effects on objective sleep parameters in humans. [, , ] These parameters included a significant decrease in latency to persistent sleep, an increase in total sleep time, and improved sleep efficiency. [, , ]
Q9: What is the significance of the finding that this compound improves sleep parameters in individuals with major depressive disorder?
A9: Insomnia is a frequent symptom in individuals with major depressive disorder, often persisting even with antidepressant treatment. [] Clinical trials investigating this compound as an adjunctive therapy for major depressive disorder revealed a significant reduction in depressive symptoms and improvements in sleep quality. [, , ] These findings suggest that this compound might offer a dual benefit in this patient population, addressing both mood and sleep disturbances. [, , ]
Q10: How does this compound's safety profile compare to that of other hypnotics, such as zolpidem?
A10: this compound generally demonstrates a favorable safety and tolerability profile in clinical trials. [, , , ] The most common adverse events reported were somnolence, headache, and nausea. [, ] Importantly, unlike some traditional hypnotics like zolpidem, this compound appears to have a lower risk of dependence, tolerance, and next-day residual effects, making it suitable for long-term treatment of insomnia. [, ]
Q11: What are the potential advantages of developing a continuous flow process for the synthesis of this compound?
A12: The research mentions an exploratory process development effort focusing on a high-temperature thermal [3+2] cycloaddition in continuous flow for this compound synthesis. [] This approach potentially offers several advantages over traditional batch synthesis methods, including enhanced reaction efficiency, improved safety profiles due to smaller reaction volumes and precise control over reaction parameters, and the possibility for straightforward scalability for larger-scale production. []
Q12: What are the broader implications of research on orexin receptor antagonists like this compound for understanding the orexin system and its role in various physiological processes?
A13: Research on this compound and other orexin receptor antagonists provides valuable insights into the multifaceted roles of the orexin system beyond sleep regulation. [] The orexin system has been implicated in various physiological processes, including arousal, reward pathways, stress responses, and energy balance. []
Q13: What are the future directions for research on this compound and other orexin receptor antagonists in the context of treating neuropsychiatric disorders?
A14: Future research on this compound and other orexin receptor antagonists holds promising avenues for developing novel therapies for various neuropsychiatric disorders. [] Ongoing and future research will likely focus on exploring the potential benefits of these agents in conditions like depression, anxiety disorders, addiction, and even neurodegenerative diseases like Alzheimer's disease. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


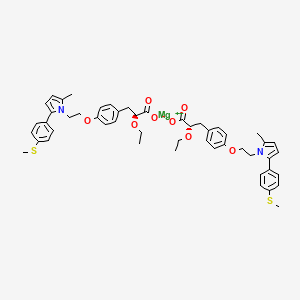
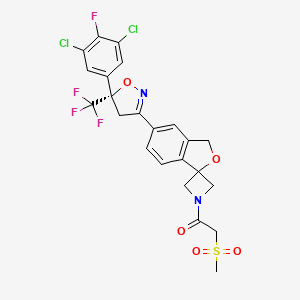
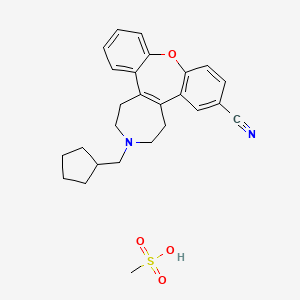
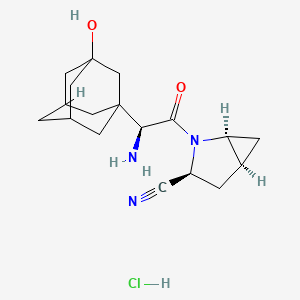

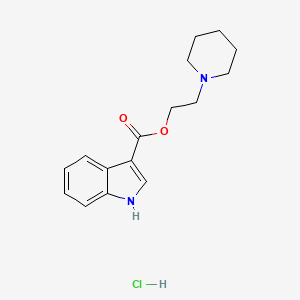
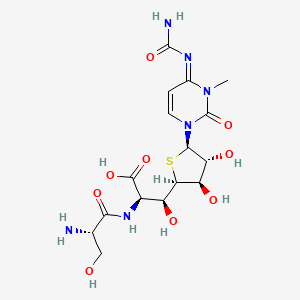
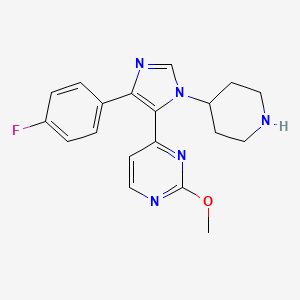
![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)
